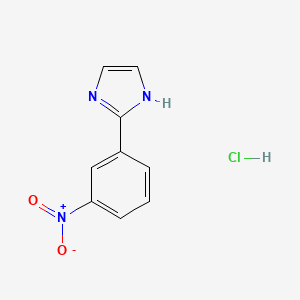

2-(3-nitrophenyl)-1H-imidazole hydrochloride

Description

Properties

IUPAC Name |

2-(3-nitrophenyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-12(14)8-3-1-2-7(6-8)9-10-4-5-11-9;/h1-6H,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWYUWWNSGOBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-nitrophenyl)-1H-imidazole Hydrochloride

This guide provides a comprehensive technical overview for the synthesis of 2-(3-nitrophenyl)-1H-imidazole hydrochloride, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed protocols, mechanistic insights, and critical analysis of the synthetic process.

Introduction and Strategic Importance

2-(3-nitrophenyl)-1H-imidazole and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry. The imidazole scaffold is a common feature in many biologically active molecules and pharmaceuticals.[1] The presence of the nitrophenyl group offers a versatile handle for further chemical modifications, such as reduction to an amine, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies. This makes the reliable and scalable synthesis of this compound a critical step in many drug discovery pipelines.

This guide will focus on the well-established Radziszewski imidazole synthesis, a robust and widely used method for the preparation of 2,4,5-trisubstituted imidazoles, which can be adapted for the synthesis of 2-substituted imidazoles.[2][3]

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of 2-(3-nitrophenyl)-1H-imidazole is most effectively achieved through the Radziszewski reaction. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3][4] For the synthesis of the target molecule, the reactants are glyoxal (the 1,2-dicarbonyl component), 3-nitrobenzaldehyde, and a source of ammonia, typically ammonium acetate.

The reaction proceeds in two main stages:

-

Formation of a Diimine Intermediate: Glyoxal reacts with two equivalents of ammonia to form a diimine intermediate.[2][4]

-

Condensation and Cyclization: This diimine intermediate then condenses with 3-nitrobenzaldehyde, followed by cyclization and subsequent oxidation (dehydrogenation) to form the aromatic imidazole ring.[2][4]

The overall reaction can be represented as follows:

Caption: Overview of the Radziszewski synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Glyoxal (40% in H₂O) | 58.04 | ≥98% | Sigma-Aldrich |

| 3-Nitrobenzaldehyde | 151.12 | ≥99% | Sigma-Aldrich |

| Ammonium Acetate | 77.08 | ≥98% | Sigma-Aldrich |

| Glacial Acetic Acid | 60.05 | ACS grade | Fisher Scientific |

| Ethanol | 46.07 | 95% | Fisher Scientific |

| Hydrochloric Acid (conc.) | 36.46 | ACS grade | Fisher Scientific |

| Diethyl Ether | 74.12 | Anhydrous | Fisher Scientific |

Synthesis of 2-(3-nitrophenyl)-1H-imidazole

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrobenzaldehyde (15.1 g, 0.1 mol), ammonium acetate (23.1 g, 0.3 mol), and glacial acetic acid (100 mL).

-

Stir the mixture at room temperature to dissolve the solids.

Step 2: Addition of Glyoxal

-

To the stirred solution, add glyoxal (40% in water, 14.5 mL, 0.1 mol) dropwise over a period of 15 minutes. An exothermic reaction may be observed.

Step 3: Reflux

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

Step 4: Isolation of the Free Base

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 500 mL of cold water with stirring.

-

Neutralize the solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8.[5]

-

A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the crude 2-(3-nitrophenyl)-1H-imidazole in a vacuum oven at 60 °C.

Synthesis of this compound

Step 1: Dissolution

-

Dissolve the crude 2-(3-nitrophenyl)-1H-imidazole in a minimal amount of hot ethanol (approximately 150-200 mL).

Step 2: Acidification

-

To the hot ethanolic solution, add concentrated hydrochloric acid dropwise with stirring until the solution is acidic to litmus paper. A precipitate of the hydrochloride salt will begin to form.

Step 3: Crystallization and Isolation

-

Allow the solution to cool to room temperature, and then place it in an ice bath for 1 hour to complete crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities.

-

Dry the final product, this compound, under vacuum.

Sources

Technical Guide: 1H NMR Characterization of 2-(3-nitrophenyl)-1H-imidazole Hydrochloride

The following guide is a comprehensive technical analysis of the 1H NMR spectrum for 2-(3-nitrophenyl)-1H-imidazole hydrochloride . This document is structured for researchers and analytical scientists, focusing on spectral assignment, structural causality, and experimental validation.

Executive Summary

Compound: this compound

CAS (Free Base): 13682-18-3

Molecular Formula: C

This guide provides a detailed assignment of the proton nuclear magnetic resonance (

Structural Context & Electronic Environment

To accurately assign the spectrum, one must understand the electronic push-pull mechanisms at play.

-

The Imidazole Ring (Cationic Character): Upon treatment with HCl, the N3 nitrogen of the imidazole ring is protonated, forming an imidazolium cation. This positive charge significantly deshields the ring protons (H4, H5) and the exchangeable NH protons compared to the free base.

-

The 3-Nitrophenyl Substituent: The nitro group (-NO

) at the meta position is a strong electron-withdrawing group (EWG). It exerts a profound deshielding effect on the phenyl ring protons, particularly those ortho to it (H2' and H4'). -

Symmetry: The molecule possesses a plane of symmetry through the phenyl ring and imidazole bond if rotation is fast on the NMR timescale. However, the 3-nitro substitution breaks the symmetry of the phenyl ring, creating a distinct 4-spin system.

Structural Diagram & Numbering

-

Imidazole Ring: H4, H5 (often equivalent or close singlets in DMSO).

-

Phenyl Ring:

-

H2': Ortho to NO

and Imidazole (Most deshielded). -

H4': Ortho to NO

, Para to Imidazole. -

H5': Meta to NO

and Imidazole. -

H6': Ortho to Imidazole, Meta to NO

.

-

Experimental Methodology

Sample Preparation

The hydrochloride salt is polar and likely insoluble in CDCl

-

Solvent: DMSO-d

(Dimethyl sulfoxide-d6) is the mandatory solvent to ensure solubility and to observe exchangeable protons (NH). -

Concentration: 5–10 mg in 0.6 mL solvent.

-

Temperature: 298 K (Standard).[1]

Acquisition Parameters (Recommended)

-

Pulse Sequence: Standard 1D proton (zg30 or equivalent).

-

Relaxation Delay (D1):

2.0 seconds (essential for accurate integration of aromatic protons). -

Scans (NS): 16–64 (sufficient for >95% purity).

-

Spectral Width: -2 to 16 ppm (to capture broad imidazolium NH protons).

Spectral Analysis & Assignment

The Imidazolium System (H4, H5, NH)

In the HCl salt, the imidazole ring becomes an imidazolium cation.

-

NH Protons: Unlike the free base, where NH is often broad or invisible due to rapid exchange, the salt form in DMSO-d

typically shows a very broad, downfield signal.-

Shift:14.0 – 15.0 ppm (Broad singlet, 2H).

-

-

Ring Protons (H4, H5): The positive charge deshields these protons relative to the free base (~7.2 ppm).

-

Shift:7.8 – 8.0 ppm (Singlet or tight multiplet, 2H).

-

Note: While chemically non-equivalent due to the asymmetric phenyl group, H4 and H5 often appear as a singlet (s) due to accidental equivalence or rapid tautomeric averaging in the salt.

-

The 3-Nitrophenyl System

The phenyl ring exhibits a classic meta-substituted pattern, heavily influenced by the -NO

-

H2' (The "Isolated" Proton): Located between the imidazole and nitro groups. It experiences maximum deshielding from both anisotropic cones.

-

Shift:8.80 – 9.00 ppm .

-

Multiplicity: Triplet-like singlet (t) or broad singlet (J ~ 2 Hz).

-

-

H4' (Ortho to Nitro): Deshielded by the nitro group.

-

Shift:8.35 – 8.50 ppm .

-

Multiplicity: Doublet of doublets (dd) or doublet (d) (J ~ 8 Hz, 2 Hz).

-

-

H6' (Ortho to Imidazole): Deshielded by the cationic imidazole ring but meta to the nitro group.

-

Shift:8.40 – 8.60 ppm (Often overlaps with H4').

-

Multiplicity: Doublet (d) (J ~ 8 Hz).

-

-

H5' (Meta to both): The least deshielded aromatic proton.

-

Shift:7.80 – 8.00 ppm .

-

Multiplicity: Triplet (t) (J ~ 8 Hz).

-

Data Summary Table

| Assignment | Proton Type | Approx. Shift (δ ppm)* | Multiplicity | Integral | Coupling (J Hz) |

| NH / NH+ | Exchangeable | 14.0 – 15.5 | Broad s | 2H | - |

| H-2' | Aromatic (Ph) | 8.85 | t / s | 1H | ~2.0 (meta) |

| H-6' | Aromatic (Ph) | 8.55 | d | 1H | ~8.0 (ortho) |

| H-4' | Aromatic (Ph) | 8.45 | dd / d | 1H | ~8.2, 2.0 |

| H-5' | Aromatic (Ph) | 7.90 | t | 1H | ~8.0 |

| H-4, H-5 | Imidazole | 7.85 | s | 2H | - |

| H | Solvent Impurity | 3.33 | s | Variable | - |

| DMSO | Solvent Residual | 2.50 | quint | - | - |

*Note: Shifts are referenced to DMSO-d

Visualizing the Logic: Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectrum, distinguishing it from common impurities like the dihydro-analog.

Caption: Logical workflow for verifying the imidazole structure against the common imidazoline impurity using 1H NMR.

Validation & Troubleshooting

Distinguishing Salt vs. Free Base

If you are unsure if your sample is the Hydrochloride salt or the Free Base:

-

Chemical Shift Drift: In the free base, the imidazole protons (H4/H5) typically appear upfield around 7.2 – 7.4 ppm . In the HCl salt, they shift downfield to 7.8 – 8.0 ppm .

-

NH Visibility: In the free base, the NH proton is often invisible or a broad hump < 13 ppm. In the HCl salt, the protonated system results in distinct broad signals > 14 ppm.

Common Impurities

-

Water (H

O): In DMSO-d -

Residual HCl: Excess HCl may broaden the exchangeable protons further and shift the water peak downfield.

-

Imidazoline (Dihydro) Analog: If you observe two triplets (or a broad singlet) around 3.8 – 4.2 ppm , your sample is likely 2-(3-nitrophenyl)-4,5-dihydro -1H-imidazole (CAS: 54316-40-4), not the aromatic imidazole.

References

-

CAS Common Chemistry. 2-(3-Nitrophenyl)imidazole (Free Base) - CAS 13682-18-3.[2] American Chemical Society.[3] Available at: [Link][2]

-

National Institutes of Health (NIH) - PubChem. Imidazole, 2-(3-nitrophenyl)- (Compound Summary). Available at: [Link]

- Spectral Database for Organic Compounds (SDBS).General NMR Shifts for Imidazole Derivatives. AIST Japan.

Sources

Technical Guide: FT-IR Characterization of 2-(3-Nitrophenyl)-1H-Imidazole Hydrochloride

[1]

Executive Summary

This technical guide details the vibrational spectroscopy characterization of 2-(3-nitrophenyl)-1H-imidazole hydrochloride , a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1] Unlike free bases, the hydrochloride salt form presents unique spectral challenges—specifically the "ammonium band" broadening effect—that can obscure standard diagnostic peaks. This document provides a validated protocol for sample preparation, spectral acquisition, and a mechanistic breakdown of band assignments to ensure rigorous quality control in drug development workflows.[1]

Part 1: Structural Context & Vibrational Theory

The Molecular Scaffold

To accurately interpret the spectrum, one must deconstruct the molecule into its three vibrationally distinct components:

-

The Imidazole Core: A five-membered aromatic ring containing two nitrogen atoms.[1] In the HCl salt form, the "pyridine-like" nitrogen (N3) is protonated, creating a symmetrical or near-symmetrical imidazolium cation.[1]

-

The 3-Nitrophenyl Substituent: A meta-substituted benzene ring bearing a nitro (

) group.[1] The meta-positioning restricts direct resonance conjugation between the nitro group and the imidazole cation, keeping nitro stretching frequencies close to standard aromatic nitro values. -

The Hydrochloride Counter-ion: The ionic lattice interaction (

) introduces strong hydrogen bonding, resulting in significant peak broadening in the high-frequency region.[1]

The "Ammonium Broadening" Phenomenon

The most defining feature of this spectrum is the Zundel-like continuum . In hydrochloride salts of imidazoles, the N-H stretching vibration does not appear as a sharp peak. Instead, strong hydrogen bonding between the

Part 2: Experimental Protocol (Self-Validating)

Sample Preparation Strategy

Due to the hygroscopic nature of hydrochloride salts, moisture management is the primary variable affecting spectral quality.[2][3] Water bands (3400 cm⁻¹ and 1640 cm⁻¹) can lead to false positives for solvates.[1]

Workflow Diagram: Sample Preparation Decision Matrix

Figure 1: Decision matrix for handling hygroscopic hydrochloride salts to minimize water interference.

Validated Acquisition Parameters

-

Instrument: FT-IR Spectrometer (e.g., Bruker Vertex or equivalent).[1][4]

-

Detector: DTGS (standard) or MCT (high sensitivity).[1]

-

Resolution: 4 cm⁻¹ (sufficient for solid-state).[1]

-

Scans: 32 (ATR) or 16 (KBr) to optimize Signal-to-Noise ratio.

-

Background: Fresh air background (ATR) or pure KBr pellet (Transmission) taken within 15 minutes of sample scan.

Part 3: Spectral Interpretation & Assignments[1][5]

The following table synthesizes data from general imidazole characterization and nitro-aromatic standards.

Table 1: Diagnostic Peak Assignments

| Frequency Region (cm⁻¹) | Functional Group | Vibrational Mode | Description & Causality |

| 2400 – 3200 | Stretch (Broad) | Primary Diagnostic: Broad, multi-sub-band structure caused by | |

| ~3100 | Aromatic C-H | Stretch | Weak shoulder, typically visible only if the salt band is not overwhelmingly broad. |

| 1600 – 1630 | C=N / C=C | Ring Stretch | Characteristic imidazole ring skeletal vibrations. |

| 1520 – 1540 | Asymmetric Stretch | Key Substituent Peak: Strong intensity.[1] Position indicates the nitro group is on an aromatic ring.[1] | |

| 1450 – 1480 | Imidazole Ring | Skeletal Stretch | Mixed mode involving C-N and C-C bonds within the heterocycle. |

| 1340 – 1360 | Symmetric Stretch | Key Substituent Peak: Paired with the 1530 band. The separation ( | |

| 1050 – 1150 | C-H (In-plane) | Bending | Aromatic C-H in-plane deformation. |

| 800 – 900 | C-H (Out-of-plane) | Bending (oop) | Diagnostic for substitution pattern.[1] Meta-substituted rings often show bands near 800-820 cm⁻¹ and 680-700 cm⁻¹.[1] |

| ~730 | C-Cl | Interaction | While C-Cl stretch is lower (600-800 region), lattice modes involving the chloride ion appear in the far IR or fingerprint region.[1] |

Mechanistic Pathway for Spectral Analysis[2]

To confirm the identity of the compound, follow this logic flow. This separates the "Salt" confirmation from the "Structure" confirmation.

Figure 2: Logic flow for confirming the chemical identity of 2-(3-nitrophenyl)-1H-imidazole HCl.

Part 4: Quality Control & Troubleshooting

Water Interference vs. N-H Stretch[1]

-

Problem: A broad band at 3400 cm⁻¹ appears distinct from the 2400–3200 cm⁻¹ salt band.

-

Cause: The sample is likely wet.[1] HCl salts are hygroscopic.[1]

-

Solution: Dry the sample in a vacuum oven at 40°C for 4 hours. If the 3400 band diminishes but the 2800 band remains, the 2800 band is the true salt signature.

Polymorphism

-

Problem: Slight shifts in the fingerprint region (± 5 cm⁻¹) between batches.

-

Cause: Imidazole derivatives can crystallize in different polymorphs, affecting lattice vibrations.[1]

-

Solution: Grind the sample to an amorphous powder or dissolve in a solvent (e.g., Methanol) and evaporate to reset the crystal form before measuring.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for nitro and aromatic assignments).

-

NIST Chemistry WebBook. Imidazole, 1-methyl- IR Spectrum. National Institute of Standards and Technology.[1][5] Link (Used for comparative imidazole ring assignments).[1]

-

Moynihan, S. et al. (2020).[1] Vibrational spectroscopy of protonated imidazole and its complexes. National Institutes of Health / PubMed.[1] Link (Source for the "Zundel continuum" and protonated imidazole spectral behavior).[1]

-

ResearchGate. FT-IR spectrum of 5-nitro-2-(4-nitrophenyl)-1H-benzo[d]imidazole. Link (Comparative spectral data for nitro-substituted imidazoles).

-

JASCO Inc. Sampling Techniques for FTIR Spectroscopy. Link (Protocol for KBr vs ATR handling of salts).

Technical Guide: Solubility Profile of 2-(3-Nitrophenyl)-1H-imidazole Hydrochloride

[1]

Executive Summary & Compound Profile

Target Compound: this compound Class: Aryl-substituted Imidazole Salt Primary Application: Pharmaceutical intermediate (kinase inhibitors), antifungal pharmacophore, corrosion inhibitor.[1]

This guide addresses the solubility challenges associated with the hydrochloride salt form of aryl-imidazoles. Unlike the free base, which is lipophilic and soluble in organic ethers, the hydrochloride salt exhibits a high crystal lattice energy, necessitating polar protic or high-dielectric aprotic solvents for effective dissolution.

Physicochemical Identity

| Property | Description |

| Structure | Imidazole ring substituted at C2 with a 3-nitrophenyl group; protonated at N3.[1][2][3] |

| Ionic Character | Cationic (Imidazolium) + Anionic (Chloride).[4] |

| H-Bonding | Strong donor (N-H) and acceptor (NO2, Cl-).[4] |

| Lattice Energy | High (Stabilized by ionic forces and |

| pKa (Conj. Acid) | ~6.0–7.0 (Estimated for phenyl-imidazole).[4][5] |

Solubility Landscape

The solubility of this compound is governed by the competition between lattice energy (holding the crystal together) and solvation enthalpy (solvent-solute interaction).[1][4]

A. Polar Aprotic Solvents (High Solubility)

Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[4]

-

Solubility Rating: High (>50 mg/mL) [4]

-

Mechanism: These solvents possess high dielectric constants (

) and strong dipole moments.[4] They effectively solvate the imidazolium cation via ion-dipole interactions and stabilize the chloride anion, overcoming the lattice energy without inducing solvolysis. -

Application: Ideal for preparing stock solutions (10–100 mM) for biological assays or chemical reactions.[4]

B. Polar Protic Solvents (Moderate to High Solubility)

Solvents: Methanol, Water, Ethanol.[4]

-

Methanol: High (>25 mg/mL). The small molecular size allows efficient penetration of the crystal lattice.[4]

-

Water: Moderate to High. Solubility is pH-dependent.[1] While the salt dissociates readily, the hydrophobic nitrophenyl moiety limits saturation compared to simple imidazole HCl.

-

Ethanol/Isopropanol: Moderate (Heat often required). Solubility decreases significantly as the alkyl chain length of the alcohol increases.[4]

-

Application: Methanol is the preferred solvent for transfers; Ethanol/Water mixtures are optimal for recrystallization.

C. Non-Polar & Chlorinated Solvents (Insoluble)

Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Diethyl Ether, Hexanes.[4]

-

Solubility Rating: Negligible (<0.1 mg/mL) [4]

-

Mechanism: These solvents lack the polarity to dissociate the ionic salt pair. The lattice energy of the hydrochloride salt is too high for van der Waals forces to overcome.

-

Application: These serve as excellent anti-solvents to precipitate the salt from methanol or ethanol solutions.

Summary Data Table

| Solvent System | Solubility Rating | Temperature Dependence | Primary Utility |

| DMSO | Very High | Low | Stock solutions, NMR |

| Methanol | High | Moderate | Synthesis workup, transfer |

| Water | Moderate | High | Biological buffers (pH < 7) |

| Ethanol | Moderate | High | Recrystallization (hot) |

| Ethyl Acetate | Insoluble | N/A | Anti-solvent precipitation |

| Dichloromethane | Insoluble | N/A | Washing impurities |

Dissolution Mechanism & Thermodynamics

Understanding the molecular interactions is crucial for troubleshooting precipitation issues.

Figure 1: Mechanistic pathway of dissolution.[4] Successful solvation requires a solvent capable of stabilizing the separated ion pair.[4]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for formulation.[1]

-

Preparation: Weigh 50 mg of 2-(3-nitrophenyl)-1H-imidazole HCl into a 4 mL glass vial.

-

Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments.[4]

-

Agitation: Vortex for 30 seconds and sonicate for 5 minutes at 25°C between additions.

-

Observation: Continue until the solution is clear (no visible particulates).

-

Calculation:

[4] -

Verification: If undissolved solid remains after 2 mL, filter the supernatant, evaporate to dryness, and weigh the residue to determine the dissolved fraction.

Protocol B: Recrystallization (Purification)

The most effective method for purifying this salt utilizes the solubility differential between hot and cold ethanol.[4]

-

Dissolution: Suspend crude material in Ethanol (10 mL/g).

-

Heating: Heat to reflux (approx. 78°C). If solid remains, add Methanol dropwise until clear.

-

Filtration: Filter hot (if insoluble impurities are present).[4]

-

Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

-

Optional: Add Ethyl Acetate or Diethyl Ether (anti-solvent) dropwise to induce nucleation if no crystals form.[4]

-

-

Collection: Filter the crystals and wash with cold Ethyl Acetate.

Critical Handling Notes (Expert Insights)

The Common Ion Effect

Avoid dissolving the salt in solvents containing high concentrations of HCl (e.g., 4M HCl in Dioxane).[4] The excess chloride ions will shift the equilibrium back toward the solid state, drastically reducing solubility.

Disproportionation Risk

In basic or unbuffered aqueous conditions (pH > 7), the salt may deprotonate to the free base: 2-(3-nitrophenyl)-1H-imidazole (Free Base) .[1][4]

-

Consequence: The free base is insoluble in water and will precipitate as a gummy solid.

-

Mitigation: Maintain acidic pH (pH 2–5) or use pure organic solvents (DMSO/MeOH) to maintain the salt form.[4]

Hygroscopicity

Imidazole salts are often hygroscopic.[6][7] While the nitro-group reduces this tendency compared to alkyl-imidazoles, the material should be stored in a desiccator.[1] Water uptake can alter the apparent weight and dilute stock solutions.

Workflow Visualization

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

-

Sigma-Aldrich. Imidazole hydrochloride Product Information Sheet. (General solubility data for imidazole salts).

-

Cui, L-J., et al. "2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride."[1][2] Acta Crystallographica Section E, 2008.[2] (Describes recrystallization of analogous nitro-phenyl imidazole salts from Ethanol/HCl).

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Solubility principles for organic salts in DMSO).

-

PubChem. Compound Summary: 1-(2-nitrophenyl)-1H-imidazole.[1][3][8] (Physicochemical properties of nitro-phenyl imidazoles). [4]

- Anderson, B.D., & Flora, K.P. "Preparation of Water-Soluble Compounds through Salt Formation." The Practice of Medicinal Chemistry, 2003. (Theoretical grounding for salt solubility vs. free base).

Sources

- 1. 696-23-1|2-Methyl-5-nitro-1H-imidazole|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-methyl-3-nitrophenyl)-1H-imidazole | C10H9N3O2 | CID 68743512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Imidazolemethanol hydrochloride CAS#: 32673-41-9 [m.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 1-(2-nitrophenyl)-1H-imidazole | C9H7N3O2 | CID 821062 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Stability Profile and Storage Protocols for 2-(3-nitrophenyl)-1H-imidazole Hydrochloride

This technical guide details the stability profile, degradation mechanisms, and storage protocols for 2-(3-nitrophenyl)-1H-imidazole hydrochloride . It is designed for researchers requiring a rigorous, mechanism-based approach to handling this compound, moving beyond generic safety data sheets to address specific physicochemical vulnerabilities.

Executive Summary

This compound is a functionalized heterocyclic salt used frequently as a fragment in medicinal chemistry (e.g., kinase inhibitors, enzyme active site probes). Its stability is governed by three competing factors: the hygroscopicity of the hydrochloride salt lattice, the photolability of the nitro-aromatic moiety, and the oxidative susceptibility of the imidazole ring.

While the solid state is chemically stable under controlled conditions, the compound exhibits significant physical instability (deliquescence) and solution-state photoreactivity. This guide defines the storage architecture required to mitigate these risks and provides a self-validating analytical framework for monitoring integrity.

Physicochemical Profile & Structural Vulnerabilities

Understanding the molecule's intrinsic properties is the first step in designing a stability protocol.

| Property | Value / Characteristic | Implication for Stability |

| Molecular Formula | C₉H₇N₃O₂[1] · HCl | Salt Disproportionation: In high humidity, the HCl can dissociate, leaving the free base or forming hydrates. |

| pKa (Conjugate Acid) | ~5.8 – 6.2 (Estimated) | Buffer Selection: The electron-withdrawing 3-nitrophenyl group lowers the pKa compared to imidazole (7.0). Mobile phases must be buffered < pH 3.8 to maintain the ionized form. |

| Hygroscopicity | High (Deliquescent) | Physical Stability: The primary failure mode is moisture absorption leading to caking and hydrolysis. |

| UV Absorption | λmax ~290–310 nm | Photolysis: Strong absorption in the UV-B/A range makes the nitro group susceptible to radical formation under ambient light. |

| Melting Point | >200°C (Decomposes) | Thermal Stability: High lattice energy confers good thermal stability in the absence of moisture. |

Degradation Mechanisms

The degradation of this compound follows three distinct pathways. Researchers must distinguish between chemical degradation (bond breaking) and physical degradation (phase change/hydration).

Mechanistic Pathways

-

Photolytic Reduction (Nitro Group): Upon exposure to UV light (λ < 400 nm), the nitro group (

) can undergo a nitro-to-nitrite rearrangement or radical reduction to a nitroso intermediate ( -

Oxidative Ring Opening (Imidazole): In the presence of peroxides or singlet oxygen, the imidazole ring is susceptible to N-oxidation or C4/C5 oxidation, leading to ring cleavage and formation of diamides.

-

Hydrolytic Salt Dissociation: Water absorption disrupts the ionic lattice. While the C-N bonds are stable to hydrolysis, the salt form is not. The presence of water creates a localized acidic environment (HCl), potentially catalyzing impurities if acid-labile protecting groups are present in mixtures.

Degradation Pathway Diagram

The following diagram illustrates the critical failure points in the molecular structure.

Figure 1: Primary degradation pathways. The nitro group drives photolytic instability, while the salt form drives hygroscopic failure.

Storage and Handling Protocols

To ensure integrity, a "Chain of Custody" approach to storage is required. This protocol prioritizes the exclusion of moisture and light.

Solid State Storage (Long-Term)

-

Primary Container: Amber glass vial (Type I borosilicate). Plastic (polypropylene) is permeable to moisture over time and should be avoided for long-term storage.

-

Closure: Teflon-lined screw cap with Parafilm seal.

-

Environment:

-

Temperature: -20°C is optimal; 2–8°C is acceptable for short durations (<3 months).

-

Atmosphere: Store under Argon or Nitrogen if possible. If not, use a desiccator with active silica gel or P₂O₅.

-

-

Desiccant Check: Include a humidity indicator card in the secondary container. If the 30% dot turns pink, re-dry the environment immediately.

Solution State (Experimental Use)

-

Solvent Choice: DMSO or Methanol. Avoid water for stock solutions to prevent hydrolysis of the salt equilibrium.

-

Shelf Life:

-

DMSO (at -20°C): Stable for 3 months.

-

Aqueous/Buffer (at RT): Use immediately (within 4 hours).

-

-

Light Protection: Wrap all vessels in aluminum foil during bench work.

Storage Decision Logic

Use this workflow to determine the correct storage location based on usage frequency.

Figure 2: Decision matrix for storage conditions based on physical state and usage cadence.

Analytical Monitoring & Self-Validation

Do not assume stability based on visual appearance alone. Use the following HPLC protocol to validate purity.

System Suitability Criteria

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water (pH ~2.0). Note: Low pH is required to suppress silanol activity and maintain the protonated imidazole.

-

B: Acetonitrile.[2]

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 280 nm (Imidazole ring) and 310 nm (Nitro group specificity).

Diagnostic Signs of Degradation

| Observation | Diagnosis | Remediation |

| New Peak @ RRT ~0.8 | Nitro-reduction or N-oxide formation. | Check light protection; ensure solvent is peroxide-free. |

| Peak Broadening / Tailing | Salt dissociation or column interaction. | Lower mobile phase pH; increase buffer strength. |

| Shift in Retention Time | pH drift in mobile phase. | Freshly prepare Mobile Phase A. |

| Visual: Yellowing of Solid | Surface oxidation/photolysis. | Recrystallize (EtOH/HCl) or discard if >5% impurity. |

References

-

PubChem. (2025).[3][4] 2-(3-nitrophenyl)-1H-imidazole Compound Summary. National Library of Medicine. [Link]

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

-

Cui, L.J. (2008).[5] 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride. Acta Crystallographica Section E. [Link]

-

Lipka, E., et al. (2010).[2] Determination of pKa values of benzimidazole derivatives. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-(3-nitrophenyl)-1H-imidazole hydrochloride in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 2-(3-nitrophenyl)-1H-imidazole hydrochloride as a Versatile Ligand

Imidazole and its derivatives are a cornerstone of coordination chemistry, offering a rich variety of coordination modes and the ability to form stable complexes with a wide range of metal ions.[1][2] The imidazole ring, with its two nitrogen atoms, can act as a monodentate, bidentate, or bridging ligand, facilitating the construction of diverse and functional metal-organic frameworks (MOFs) and coordination complexes.[3] The specific ligand, 2-(3-nitrophenyl)-1H-imidazole, introduces an electron-withdrawing nitro group on a phenyl substituent at the 2-position of the imidazole ring. This functionalization is expected to modulate the electronic properties of the imidazole ring, influencing the strength of the metal-ligand bond and the catalytic or biological activity of the resulting metal complexes. The hydrochloride salt form enhances the ligand's solubility in polar solvents, simplifying the synthesis of its coordination compounds.

This application note provides a comprehensive guide to the synthesis of this compound and its application as a ligand in the formation of metal complexes. The protocols are designed to be adaptable for various research and development applications, from fundamental coordination chemistry studies to the exploration of novel materials and therapeutic agents.

Part 1: Synthesis of the Ligand

The synthesis of 2-(3-nitrophenyl)-1H-imidazole can be effectively achieved via the Radziszewski reaction, a classic and versatile method for the preparation of substituted imidazoles.[4][5] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[5]

Protocol 1: Synthesis of 2-(3-nitrophenyl)-1H-imidazole

This protocol is a representative procedure based on the principles of the Radziszewski reaction.

Materials:

-

Glyoxal (40% solution in water)

-

3-Nitrobenzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Sodium hydroxide solution (5 M)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (10 mmol), ammonium acetate (30 mmol), and glacial acetic acid (30 mL).

-

To this mixture, add glyoxal (40% solution, 10 mmol) dropwise with stirring.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold deionized water with stirring.

-

Neutralize the aqueous mixture by the slow addition of a 5 M sodium hydroxide solution until a pH of 7 is reached. This will precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to yield pure 2-(3-nitrophenyl)-1H-imidazole.

Protocol 2: Preparation of this compound

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Materials:

-

2-(3-nitrophenyl)-1H-imidazole

-

Ethanol

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve the purified 2-(3-nitrophenyl)-1H-imidazole in a minimal amount of ethanol.

-

To this solution, add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

-

Continue stirring for 30 minutes at room temperature. The hydrochloride salt will precipitate out of the solution.

-

Collect the white precipitate by vacuum filtration.

-

Wash the product with a small amount of cold ethanol and then with diethyl ether.

-

Dry the this compound in a vacuum oven at 60 °C for 4 hours.

Part 2: Application in Coordination Chemistry

This compound is a versatile ligand for the synthesis of a variety of transition metal complexes. The imidazole ring typically coordinates to the metal center through the pyridine-like nitrogen atom (N3).[6] The presence of the nitro group can influence the coordination geometry and the electronic structure of the resulting complex.

General Protocol for the Synthesis of Metal Complexes

This general procedure can be adapted for the synthesis of complexes with various transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II).

Materials:

-

This compound

-

A suitable metal salt (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂).

-

Ethanol or Methanol

Procedure:

-

Dissolve the metal salt (1 mmol) in 15 mL of ethanol in a round-bottom flask.

-

In a separate beaker, dissolve this compound (2 mmol, for a 1:2 metal-to-ligand ratio) in 15 mL of ethanol.

-

Slowly add the ligand solution to the metal salt solution with constant stirring.

-

Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the complex with small portions of cold ethanol and then with diethyl ether.

-

Dry the final product in a vacuum oven.

Diagram of the General Coordination Process:

Caption: General workflow for the synthesis of metal complexes.

Expected Coordination Geometries and Properties

While specific complexes of 2-(3-nitrophenyl)-1H-imidazole are not extensively reported, the coordination behavior can be inferred from related structures. The resulting complexes are expected to exhibit various geometries depending on the metal ion and the reaction conditions. For instance, four-coordinate complexes may adopt tetrahedral or square planar geometries, while six-coordinate complexes will likely be octahedral.[7]

Table 1: Expected Properties of Metal Complexes with 2-(3-nitrophenyl)-1H-imidazole

| Metal Ion | Likely Geometry | Expected Magnetic Moment (μB) | Color |

| Mn(II) | Octahedral | ~5.9 | Pale Pink/Brown |

| Co(II) | Octahedral/Tetrahedral | ~4.3 - 5.2 (Oct) / ~4.4 - 4.8 (Tet) | Blue/Green |

| Ni(II) | Octahedral | ~2.9 - 3.4 | Green |

| Cu(II) | Distorted Octahedral/Square Planar | ~1.9 - 2.2 | Blue/Green |

| Zn(II) | Tetrahedral/Octahedral | Diamagnetic | Colorless |

Part 3: Characterization of the Ligand and its Metal Complexes

A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity, purity, and structure.

Recommended Analytical Techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups in the ligand and to observe the shifts in vibrational frequencies upon coordination to the metal ion. The C=N stretching vibration of the imidazole ring is of particular interest.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the ligand and the d-d transitions in the metal complexes, which provides information about the coordination environment of the metal ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand and to confirm its purity. NMR can also be used to study the diamagnetic metal complexes.

-

Mass Spectrometry (MS): To determine the molecular weight of the ligand and to confirm the composition of the metal complexes.

-

Elemental Analysis (CHN): To determine the empirical formula of the ligand and its complexes and to assess their purity.

-

X-ray Crystallography: To determine the single-crystal structure of the ligand and its metal complexes, providing definitive information about bond lengths, bond angles, and the coordination geometry.

-

Magnetic Susceptibility Measurements: To determine the magnetic moment of the paramagnetic metal complexes, which helps in assigning the geometry and the oxidation state of the metal ion.

Part 4: Potential Applications

The metal complexes of 2-(3-nitrophenyl)-1H-imidazole are expected to have a range of applications, driven by the combined properties of the imidazole ligand and the metal center.

-

Catalysis: Imidazole-containing metal complexes are known to be effective catalysts for various organic transformations. The electron-withdrawing nitro group may enhance the catalytic activity in oxidation reactions.

-

Biological Activity: The imidazole moiety is a common feature in many biologically active molecules. Metal complexes can exhibit enhanced antimicrobial, antifungal, or anticancer properties compared to the free ligand.[8]

-

Materials Science: These complexes can serve as building blocks for the construction of Metal-Organic Frameworks (MOFs) with potential applications in gas storage, separation, and sensing.

Diagram of Potential Application Pathways:

Caption: Potential applications of the metal complexes.

Conclusion

This compound is a promising ligand for the development of novel coordination compounds. Its synthesis is straightforward, and it can be readily used to form complexes with a variety of metal ions. The protocols and information provided in this application note offer a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to investigate the properties and applications of its metal complexes in diverse scientific fields.

References

-

Cui, L.-J. (2008). 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1987. [Link]

-

Cui, L.-J. (2009). 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1675. [Link]

-

Bagwan, S. M., et al. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Rasayan Journal of Chemistry, 15(3), 1861-1866. [Link]

-

Cui, L.-J. (2008). 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1987. [Link]

-

Kumar, A., et al. (2024). Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. YMER, 23(03). [Link]

-

Siddarh, H. S., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3). [Link]

-

International Journal for Multidisciplinary Research. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR, 5(5). [Link]

-

ACS Omega. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. [Link]

-

Maru, M., & Shah, M. K. (2012). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research, 4(3), 1638-1643. [Link]

-

Taylor & Francis Online. (2018). Synthesis, Structural Characterization, and Magnetic Properties of Two Iron(II) Complexes With Triazole- and Imidazole-Related Ligands. [Link]

-

ResearchGate. (2012). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 17(7), 8121-8132. [Link]

-

ResearchGate. (2023). Synthesis and characterization of several transition and non-transition metal complexes from substituted imidazole ligands and evaluation of their anti-bacterial activity. [Link]

-

Ward, A. A., et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Egyptian Journal of Chemistry, 65(6), 31-40. [Link]

-

de Oliveira, B. R., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(15), 5786. [Link]

-

Varghese, M. K. (2019). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. SlideShare. [Link]

-

PrepChem. (n.d.). Preparation of 3-nitrobenzaldehyde. [Link]

-

van Leusen, A. M., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1103. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. ymerdigital.com [ymerdigital.com]

Application Note: Preclinical Evaluation of Nitrophenyl-Imidazole Scaffolds for Neglected Tropical Diseases

Executive Summary & Rationale

Nitrophenyl-imidazole derivatives represent a potent class of antiparasitic agents, historically validated by drugs like benznidazole and fexinidazole. The pharmacological logic relies on a "warhead" mechanism: the nitro group (

However, this scaffold presents a double-edged sword: the same mechanism that kills parasites can induce mutagenicity in host cells if not chemically tuned for selectivity. Therefore, evaluating these compounds requires a rigorous, self-validating workflow that moves beyond simple viability assays to assess intracellular efficacy and genotoxic safety.

This guide outlines a non-standard, high-integrity evaluation pipeline designed to filter out false positives and identify lead candidates with genuine clinical potential.

Strategic Evaluation Workflow

The following flowchart illustrates the critical decision gates. Note the early inclusion of solubility and genotoxicity checks, which are often delayed in traditional academic workflows but are fatal flaws in drug development.

Figure 1: Integrated workflow for nitrophenyl-imidazole evaluation. Note the parallel assessment of cytotoxicity and intracellular efficacy to calculate the Selectivity Index (SI) early in the process.

Protocol 1: Compound Management & Solubility

The Causality Principle: Nitrophenyl-imidazoles are often lipophilic. Poor solubility leads to precipitation in aqueous media, causing "false negatives" (drug doesn't reach target) or "false positives" (crystals lysing cells).

-

Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mM or 20 mM.

-

Visual Check: Sonicate for 10 minutes. If turbidity persists, the compound is not suitable for biological assay without formulation (e.g., cyclodextrins).

-

Working Solutions: Serial dilutions must be prepared in culture media such that the final DMSO concentration never exceeds 0.5% (v/v) .

-

Validation: Include a "Vehicle Control" (0.5% DMSO only) in every plate. If vehicle toxicity >5%, the assay is invalid.

-

Protocol 2: High-Throughput Phenotypic Screening (Resazurin)

This assay targets the insect-stage forms (Leishmania promastigotes or T. cruzi epimastigotes). While less clinically relevant than the intracellular stage, it serves as a rapid filter for intrinsic toxicity.

Mechanism: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active mitochondria.

Materials

-

Parasites: L. donovani promastigotes or T. cruzi epimastigotes in log phase.

-

Media: M199 (for Leishmania) or LIT (for Trypanosoma) + 10% FBS.

-

Reagent: Resazurin sodium salt (Sigma), 12.5 mg dissolved in 100 mL PBS (sterile filtered).

Procedure

-

Seeding: Dispense

parasites/mL (100 µL/well) into 96-well plates. -

Treatment: Add 100 µL of compound (2x concentration) to achieve final concentrations (e.g., 100 µM down to 0.1 µM).

-

Incubation: Incubate at 26–28°C for 72 hours.

-

Development: Add 20 µL of Resazurin solution. Incubate for another 4–24 hours (monitor color change).

-

Readout: Measure fluorescence (Ex 560 nm / Em 590 nm).

-

Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Critical Control: Use Miltefosine or Amphotericin B as a positive control. IC50 should fall within historical ranges (e.g., Miltefosine IC50

3–10 µM for L. donovani) to validate the run.

Protocol 3: Intracellular Amastigote Assay (The Gold Standard)

Why this matters: Promastigote assays often yield false positives. The true barrier is the host cell membrane and the acidic phagolysosome where the amastigote resides. This assay measures the compound's ability to cross the macrophage membrane and kill the parasite without killing the host.

Materials

-

Host Cells: RAW 264.7 macrophages or peritoneal macrophages (PEM).

-

Stain: Giemsa stain (modified).[1]

Procedure

-

Macrophage Seeding: Plate macrophages (

cells/well) in 16-well chamber slides or 24-well plates containing glass coverslips. Allow adherence (24h at 37°C, 5% CO2). -

Infection: Add stationary-phase promastigotes at a ratio of 10:1 (parasite:macrophage). Incubate 4 hours.

-

Wash: Aggressively wash 3x with warm PBS to remove non-internalized parasites.

-

Treatment: Add compounds (fresh media) and incubate for 72–96 hours.

-

Fixation & Staining:

-

Remove media, wash with PBS.

-

Fix with 100% Methanol (1 min).

-

Stain with 10% Giemsa solution (15 mins).

-

Rinse with tap water and air dry.[2]

-

-

Manual Counting (Blind): Count at least 200 macrophages per well under oil immersion (100x).

Data Calculation

Calculate the Infection Index for each concentration:

Compare the Infection Index of treated vs. untreated controls to determine the intracellular IC50.

Mechanism of Action: Nitroreductase Activation[9]

Nitrophenyl-imidazoles are prodrugs. Their specificity relies on the Type I Nitroreductase (NTR) enzyme found in trypanosomatids but absent in mammals.

Visualizing the Pathway:

Figure 2: Mechanism of Action.[3] The safety of the scaffold depends on the absence of Type I NTR in mammalian cells, preventing the formation of the toxic radical anion in the host.

Safety Assessment: Genotoxicity (Ames Test)

The Critical Liability: The nitro group is a structural alert for mutagenicity. A compound can be a potent antiparasitic but will fail in development if it is mutagenic in the Ames test.

Protocol Overview (OECD 471):

-

Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Activation: Perform assay with and without S9 metabolic activation (rat liver extract) to detect metabolites that become mutagenic after processing.

-

Threshold: A compound is considered mutagenic if the number of revertant colonies is

-fold the solvent control.

Data Presentation & Criteria for Advancement

To advance a nitrophenyl-imidazole compound to in vivo studies, it must meet the following "Traffic Light" criteria:

| Parameter | Metric | Passing Criteria | Warning / Fail |

| Potency | Intracellular IC50 | ||

| Toxicity | Mammalian CC50 | ||

| Selectivity | Selectivity Index (SI) | ||

| Safety | Ames Test (TA98/TA100) | Negative (Ratio < 2) | Positive |

| Solubility | Kinetic Solubility | Precipitates |

References

-

World Health Organization. (2010). Control of the leishmaniases.[4][5] Technical Report Series. Link

-

Patterson, S., & Wyllie, S. (2014). Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects. Trends in Parasitology. Link

-

Mikus, J., & Steverding, D. (2000). A simple colorimetric method to screen drug cytotoxicity against Leishmania using the dye Alamar Blue. Parasitology International. Link

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test.[6] OECD Guidelines for the Testing of Chemicals. Link

-

Drugs for Neglected Diseases initiative (DNDi). (2022). Target Product Profile: Leishmaniasis.[4][5]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discoverybiology.org [discoverybiology.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 2-(3-Nitrophenyl)-1H-imidazole Hydrochloride in Material Science

Executive Summary

This guide details the material science applications of 2-(3-nitrophenyl)-1H-imidazole hydrochloride , a specialized nitrogen heterocycle. Unlike generic imidazoles, this compound integrates a strongly electron-withdrawing nitro group (

The hydrochloride salt form serves as a critical "latency lock," rendering the catalyst inactive at ambient temperatures until thermal dissociation occurs. This note provides the rationale, mechanisms, and validated protocols for deploying this compound in advanced material workflows.

Part 1: Chemical Identity & Material Properties[1][2]

Structural Logic

The molecule consists of an imidazole ring substituted at the C2 position with a 3-nitrophenyl group.

-

The Imidazole Ring: Acts as the active site for protonation (corrosion protection) or nucleophilic attack (epoxy curing).

-

The 3-Nitro Group: A strong electron-withdrawing group (EWG). It reduces the electron density on the imidazole nitrogens via inductive effects (

), lowering the -

The Hydrochloride Salt: Blocks the N3 nitrogen, preventing premature reaction. It requires thermal energy or base neutralization to activate.

Key Physicochemical Parameters

| Property | Value / Characteristic | Material Science Implication |

| Molecular Structure | C | Salt form ensures storage stability and latency. |

| Electronic Effect | High electron withdrawal increases oxidation resistance. | |

| Basicity ( | ~5.5 - 6.0 (Estimated) | Weaker base than 2-phenylimidazole ( |

| Solubility | Soluble in water, MeOH, DMSO | Ideal for aqueous corrosion baths or solvothermal MOF synthesis. |

| Thermal Stability | Activation | Suitable for high-temperature composite curing cycles.[2] |

Part 2: Primary Application – Latent Epoxy Curing Agent

The "Latency Lock" Mechanism

In epoxy resin systems (e.g., DGEBA), standard imidazoles cure rapidly at room temperature, offering poor pot life. This compound solves this via two mechanisms:

-

Salt Blocking: The HCl masks the nucleophilic nitrogen. No reaction occurs until the salt thermally dissociates (

). -

Electronic Deactivation: Once free, the 3-nitro group reduces the nucleophilicity of the imidazole, moderating the exotherm and preventing "runaway" cures in thick composites.

Mechanism Diagram

The following diagram illustrates the thermal activation pathway.

[1]

Protocol: Differential Scanning Calorimetry (DSC) Cure Study

Objective: Determine the activation temperature and reaction enthalpy (

Materials:

-

Bisphenol-A diglycidyl ether (DGEBA) resin (EEW ~190).[2]

-

This compound (milled to <50

m). -

Solvent: Methanol (for dispersion, optional).

Step-by-Step Procedure:

-

Resin Preparation: Mix the imidazole salt into the DGEBA resin at a ratio of 4 phr (parts per hundred resin).

-

Note: If the salt is coarse, dissolve in a minimum amount of methanol, mix with resin, and vacuum degas at 40°C to remove solvent.

-

-

DSC Setup: Calibrate the DSC (e.g., Indium standard). Weigh 5–10 mg of the paste into an aluminum pan and crimp seal.

-

Dynamic Scan: Ramp temperature from 30°C to 300°C at a rate of 10°C/min .

-

Analysis:

-

Identify

(start of exotherm). -

Identify

(peak reaction rate). -

Integrate the peak to find

(J/g).

-

-

Validation: A sharp, single exotherm peak indicates a successful latent cure. If a low-temperature shoulder appears, the salt may be partially hydrolyzed or pre-reacted.

Part 3: Secondary Application – Corrosion Inhibition

Mechanism: Adsorption & Screening

In acidic media (e.g., 1M HCl pickling baths), the compound acts as a mixed-type inhibitor.

-

Adsorption: The protonated imidazole ring adsorbs onto cathodic sites, while the electron-rich

-system of the phenyl ring interacts with anodic sites. -

Nitro Effect: The nitro group enhances adsorption energy via dipole interactions, creating a denser barrier film than unsubstituted phenylimidazole.

Protocol: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify inhibition efficiency (

Materials:

-

Working Electrode: Mild Steel coupon (polished to 1200 grit).

-

Electrolyte: 1.0 M HCl.

-

Inhibitor: this compound (Concentrations: 100, 200, 500 ppm).

Step-by-Step Procedure:

-

Solution Prep: Dissolve the hydrochloride salt directly into 1.0 M HCl.

-

Expert Tip: The salt is already protonated, ensuring rapid solubility in acid without the need for co-solvents like ethanol.

-

-

OCP Stabilization: Immerse the electrode for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

-

EIS Measurement:

-

Frequency Range: 100 kHz to 10 mHz.

-

Amplitude: 10 mV AC perturbation.

-

-

Data Fitting: Fit the Nyquist plot to a Randles circuit (

).- : Charge transfer resistance (corrosion resistance).

- : Constant phase element (double layer capacitance).

-

Calculation:

-

Expectation:

should increase with concentration, indicating formation of a protective film.

-

Part 4: Tertiary Application – MOF Ligand Synthesis

Functionalized Linkers

The 2-(3-nitrophenyl)imidazole moiety is a candidate for Zeolitic Imidazolate Frameworks (ZIFs) . The nitro group protrudes into the MOF pore, increasing the affinity for polar guests (e.g., CO

Synthesis Flow (Ligand Deprotection)

To use the hydrochloride salt as a ligand, it must be neutralized in situ or ex situ.

References

-

Crystal Structure & Coordination: Cui, L.-J. (2008). 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride. Acta Crystallographica Section E. Link (Demonstrates the protonated salt structure and hydrogen bonding network).

-

Epoxy Curing Mechanisms: Evonik Industries. Imidazole Curing Agents for Epoxy Resins. Link (General industry standard for imidazole latency and activation temperatures).

-

Corrosion Inhibition: Patel, K. B., & Kadiya, H. K. (2013). Corrosion Inhibition and Adsorption Properties of 2-Methyl Imidazole on Mild Steel. International Journal for Pharmaceutical Research Scholars. Link (Foundational protocol for imidazole corrosion testing).

-

MOF Synthesis: Park, K. S., et al. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks. PNAS. Link (Methodology for solvothermal synthesis using substituted imidazoles).

-

Synthesis of Imidazoles: Debus, H. (1858).[3] Ueber die Darstellung des Glyoxalins. Justus Liebigs Annalen der Chemie. (The classic Radziszewski/Debus synthesis basis for 2-substituted imidazoles).

Disclaimer: This Application Note is for research and development purposes only. Users must consult the Safety Data Sheet (SDS) before handling this compound.

Sources

Application Note: Preparation and Handling of 2-(3-Nitrophenyl)-1H-imidazole Hydrochloride Solutions

Abstract

This guide provides a standardized protocol for the preparation, solubilization, and storage of 2-(3-nitrophenyl)-1H-imidazole hydrochloride . This compound, a derivative of the imidazole class, is frequently utilized in medicinal chemistry as a building block for bioactive molecules (e.g., kinase inhibitors, nitric oxide synthase inhibitors) and in coordination chemistry. The presence of the nitro group at the meta position introduces specific photosensitivity and lipophilicity concerns that must be managed during solution preparation to ensure experimental reproducibility.[1]

Compound Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

Before initiating any protocol, verify the identity and grade of the material.[1]

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 225.63 g/mol (Salt) / 189.17 g/mol (Free Base) |

| CAS Number | 1193389-94-4 (Salt form reference) / 719-59-5 (Free base analog reference) |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility (Water) | Soluble (>10 mg/mL); pH dependent |

| Solubility (DMSO) | Highly Soluble (>50 mg/mL) |

| pKa | ~6.0 - 7.0 (Imidazole ring); Salt form is acidic |

| Stability | Hygroscopic; Photosensitive (Nitro group) |

Critical Experimental Considerations

The pH Impact (The "Salt Effect")

The hydrochloride salt form provides superior water solubility compared to the free base.[1] However, dissolving the HCl salt in unbuffered water will significantly lower the pH (typically to pH 3.0–4.0).[1]

-

Risk: Direct addition to cell culture media without buffering may cause precipitation of proteins or immediate cellular toxicity unrelated to the compound's mechanism.[1]

-

Solution: Always prepare a concentrated stock in water or DMSO, then dilute into a buffered system (e.g., PBS, HEPES) to maintain physiological pH.

Photosensitivity

The nitro (-NO

-

Protocol: Perform all weighing and solubilization steps under low light or using amber glassware. Wrap clear tubes in aluminum foil.

Vehicle Selection Decision Tree

Use the following logic to determine the appropriate solvent system for your assay.

Figure 1: Decision matrix for selecting the appropriate solvent vehicle based on concentration requirements and downstream application.

Preparation Protocols

Materials Required[1][7][12][13]

-

Compound: this compound (>98% purity).

-

Solvents: DMSO (Anhydrous, Cell Culture Grade), Sterile Water (Milli-Q), or PBS (pH 7.4).[1]

-

Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator (optional), Amber glass vials.

Protocol A: Preparation of 50 mM DMSO Stock Solution (Recommended)

Best for long-term storage and high-throughput screening.[1]

-

Calculate Mass: To prepare 1 mL of 50 mM stock:

-

Weighing: Weigh ~11.3 mg of the powder into a sterile amber glass vial. Record the exact mass.

-

Solubilization: Add the calculated volume of anhydrous DMSO to achieve exactly 50 mM.

-

Example: If you weighed 11.5 mg, add

(or 1019 µL) of DMSO.[1]

-

-

Mixing: Vortex vigorously for 30 seconds. The solution should be clear and yellow.[1]

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

-

Shelf Life: 6 months at -20°C; 1 year at -80°C.[1]

-

Protocol B: Preparation of Aqueous Working Solution (Direct Dissolution)

Best for acute use where DMSO is contraindicated.[1]

-

Weighing: Weigh the required amount (e.g., 2.26 mg for 10 mL of 1 mM solution).

-

Dissolution: Add 80% of the final volume of sterile water.

-

Mixing: Vortex until fully dissolved. Sonicate for 1-2 minutes if minor particulates remain.

-

pH Adjustment (Critical):

-

If utilizing in a buffered system (e.g., cell media): No adjustment needed if the dilution factor is high (>1:100).[1]

-

If utilizing for direct injection: Carefully adjust pH to ~7.0 using dilute NaOH (0.1 N).[1] Caution: Rapid pH change may cause the free base to precipitate.[1] Add NaOH dropwise while stirring.

-

Final Volume: Add water to reach the final target volume.

-

Filtration: Syringe filter (0.22 µm PVDF or PES) for sterility.

Solubilization Workflow Diagram

Figure 2: Step-by-step workflow for the solubilization and quality control of imidazole HCl solutions.

Troubleshooting & Stability

| Issue | Possible Cause | Corrective Action |

| Precipitation on dilution | "Crash-out" of free base due to pH shock.[1] | Dilute slowly with vigorous stirring. Ensure the receiving buffer has sufficient capacity.[1] |

| Color change (Darkening) | Photodegradation of nitro group.[1] | Discard solution. Prepare fresh under low-light conditions. Store in amber vials. |

| Incomplete Dissolution | Salt form may be hygroscopic/clumped.[1] | Sonicate at 37°C for 5 minutes. Verify you are using the HCl salt, not the free base.[1] |

References

-

Sigma-Aldrich (Merck). Imidazole hydrochloride Product Information Sheet. (General properties of imidazole salts). Link

-

PubChem Database. 1-(2-nitrophenyl)-1H-imidazole (Compound Summary). National Center for Biotechnology Information.[1] (Structural analog reference). Link[4]

-

Splendid Lab. this compound Catalog Entry. (Commercial source for specific salt).[1] Link

-

Bagwan, S. M., et al. "Preparation of 2,4,5-Triarylimidazole Derivatives Using Green Syzygium Cumini Seed Catalyst."[1] Rasayan Journal of Chemistry, Vol. 15, No. 3, 2022.[1] (Synthetic context for nitrophenyl imidazoles). Link

Sources

Visualizing Cellular Hypoxia: Application and Protocols for 2-(3-nitrophenyl)-1H-imidazole-Based Fluorescent Probes

An Application Guide for Researchers

Introduction: The study of cellular hypoxia, a state of low oxygen tension, is critical in oncology and various fields of cell biology. Hypoxia is a hallmark of solid tumors, contributing significantly to tumor progression, metastasis, and resistance to therapies.[1] The ability to accurately identify and quantify hypoxic cells is therefore essential for developing targeted therapeutics and understanding disease mechanisms. 2-Nitroimidazole-based compounds have emerged as a gold standard for detecting hypoxia due to their unique bioreductive activation mechanism.[2][3] This guide provides a detailed overview and experimental protocols for the application of a fluorescently-conjugated 2-(3-nitrophenyl)-1H-imidazole probe for imaging hypoxia in cultured cells.

Part 1: The Scientific Principle of Nitroimidazole-Based Hypoxia Detection

The selectivity of 2-nitroimidazole probes for hypoxic cells is rooted in a fundamental difference in cellular metabolism under normoxic versus hypoxic conditions. This process, known as bioreductive activation, ensures that the probe is retained only in oxygen-deprived environments.

Mechanism of Action:

-

Cellular Uptake: The small, relatively lipophilic 2-nitroimidazole molecule freely diffuses across the cell membrane into the cytoplasm of both normoxic and hypoxic cells.[4]

-

Initial Reduction: Inside the cell, ubiquitous intracellular nitroreductase enzymes catalyze a one-electron reduction of the nitro group (-NO₂) on the imidazole ring, forming a nitroradical anion (R-NO₂⁻).[4][5]

-

Oxygen-Dependent Recycling (Normoxia): In healthy, well-oxygenated cells (normoxia), molecular oxygen (O₂) readily oxidizes the nitroradical anion back to its original, non-reactive nitroimidazole form.[4] This parent molecule can then diffuse back out of the cell. This rapid re-oxidation cycle prevents any significant accumulation of the probe in normoxic tissues.

-

Irreversible Trapping (Hypoxia): In the absence of sufficient oxygen (hypoxia, O₂ < 1-2%), the nitroradical anion is not re-oxidized. Instead, it undergoes further reduction steps, ultimately forming highly reactive nitroso and hydroxylamine intermediates.[4] These reactive species covalently bind to intracellular macromolecules, primarily thiol-containing proteins and glutathione.[1][4] This covalent binding effectively traps the probe, and its attached fluorophore, within the hypoxic cell.

This oxygen-dependent differential trapping is the core principle that allows for the specific visualization of hypoxic cells.[2]

Caption: Mechanism of 2-nitroimidazole probe retention in hypoxic cells.

Part 2: Experimental Protocols for Hypoxic Cell Imaging

This section provides detailed protocols for using a fluorescently-labeled 2-(3-nitrophenyl)-1H-imidazole probe for qualitative analysis by microscopy and quantitative analysis by flow cytometry.

Protocol 1: Fluorescence Microscopy of Hypoxic Cells

This protocol allows for the direct visualization of probe accumulation in cells cultured under hypoxic versus normoxic conditions.

Caption: Workflow for imaging hypoxic cells via fluorescence microscopy.

A. Materials Required

| Category | Item |

|---|---|

| Cells & Culture | Cell line of interest (e.g., A549, HeLa, U2OS) |

| Complete culture medium (e.g., DMEM + 10% FBS) | |

| Glass-bottom dishes or chamber slides suitable for imaging | |

| Hypoxia chamber or incubator (capable of maintaining 1% O₂) | |

| Reagents | 2-(3-nitrophenyl)-1H-imidazole fluorescent probe |

| DMSO (for probe stock solution) | |

| Phosphate-Buffered Saline (PBS), pH 7.4 | |

| Nuclear counterstain (e.g., Hoechst 33342) | |

| Live Cell Imaging Solution or phenol red-free medium | |

| Equipment | Fluorescence microscope with appropriate filter sets |

| | Standard cell culture incubator (37°C, 5% CO₂) |

B. Step-by-Step Methodology

-

Cell Seeding:

-

Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 60-70% confluency on the day of the experiment.

-

Incubate under standard conditions (37°C, 5% CO₂) for 24 hours to allow for attachment. Prepare duplicate plates for normoxic and hypoxic conditions.

-

-

Induction of Hypoxia:

-

Place the "hypoxia" plate into a specialized hypoxia incubator or chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.

-

Place the "normoxia" control plate in a standard incubator (approx. 21% O₂, 5% CO₂).

-

Incubate both plates for 18-24 hours to allow for the establishment of a hypoxic phenotype. Expert Tip: The duration required to induce a stable hypoxic state can be cell-line dependent. A time-course experiment may be necessary for optimization.

-

-

Probe Preparation and Loading:

-

Prepare a 10 mM stock solution of the 2-(3-nitrophenyl)-1H-imidazole fluorescent probe in high-quality, anhydrous DMSO.

-

Warm the complete culture medium to 37°C. Dilute the probe stock solution directly into the pre-warmed medium to a final working concentration (typically 5-10 µM). Vortex briefly to mix. Causality: Preparing the probe in pre-warmed medium minimizes temperature shock to the cells during addition.

-

Remove plates from their respective incubators and add the probe-containing medium to the cells.

-

Return the plates to their respective normoxic and hypoxic incubators for 2-4 hours.

-

-

Cell Washing:

-

After incubation, aspirate the probe-containing medium.

-

Gently wash the cells twice with 1X PBS to remove any unbound, extracellular probe.

-

Add clear, phenol red-free imaging medium (e.g., Live Cell Imaging Solution) to the cells. This reduces background fluorescence for higher quality images.[6]

-

-

Counterstaining (Optional):

-

If desired, add a nuclear counterstain like Hoechst 33342 to the imaging medium (e.g., 1 µg/mL final concentration) and incubate for 10-15 minutes at 37°C.

-

This step helps in identifying individual cells and assessing cell morphology.

-

-

Imaging and Analysis:

-

Immediately transfer the plate to the stage of a fluorescence microscope.

-

Acquire images using the appropriate filter sets for the hypoxia probe (e.g., FITC/GFP channel for a green fluorophore) and the counterstain (e.g., DAPI channel for Hoechst).[6]

-

Crucially, use identical acquisition settings (exposure time, gain, laser power) for both the normoxic and hypoxic samples to allow for a valid comparison.

-

Expected Result: Hypoxic cells will exhibit a significantly brighter fluorescent signal compared to their normoxic counterparts, which should show minimal background fluorescence.

-

Protocol 2: Flow Cytometry for Quantitative Hypoxia Analysis

Flow cytometry enables the quantification of the percentage of hypoxic cells within a population and the distribution of hypoxic intensity.

Caption: Workflow for quantitative hypoxia analysis via flow cytometry.

A. Materials Required

| Category | Item |

|---|---|

| Cells & Culture | Cell line of interest cultured in T-25 or T-75 flasks |

| Hypoxia chamber or incubator | |

| Reagents | 2-(3-nitrophenyl)-1H-imidazole fluorescent probe |

| Trypsin-EDTA | |

| FACS Buffer (PBS + 1% BSA + 0.1% Sodium Azide) | |

| Viability dye (e.g., Propidium Iodide, DAPI) | |

| Equipment | Flow cytometer with appropriate lasers and filters |

| Flow cytometry tubes |

| | Refrigerated centrifuge |

B. Step-by-Step Methodology

-

Cell Culture and Hypoxia Induction:

-

Culture cells in flasks, preparing separate flasks for normoxic, hypoxic, and unstained controls.

-

Induce hypoxia as described in Protocol 1 (Step 2) for the designated flasks.

-

-

Probe Loading:

-

Add the pre-diluted fluorescent probe to the medium of the "normoxic" and "hypoxic" flasks as described in Protocol 1 (Step 3). Do not add the probe to the "unstained" control flask.

-

Incubate for the determined time (2-4 hours) in the respective incubators.

-

-

Cell Harvesting:

-

Aspirate the medium and wash the cell monolayer once with PBS.

-

Add Trypsin-EDTA and incubate until cells detach. Neutralize with complete medium.

-

Transfer the cell suspension to a 15 mL conical tube.

-

-

Washing and Staining:

-

Centrifuge the cells at 300 x g for 5 minutes. Aspirate the supernatant.

-

Resuspend the cell pellet in 1 mL of cold FACS buffer and transfer to a labeled flow cytometry tube.

-

Repeat the wash step.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Just before analysis, add a viability dye (e.g., Propidium Iodide at 1 µg/mL) to distinguish live cells from dead cells. Dead cells can non-specifically take up fluorescent probes.

-

-

Flow Cytometry Analysis:

-